An In-depth Guide to the Synthetic Avenues of C14H18BrN5O2: A Hypothetical Approach Based on Pyrazolopyrimidine Scaffolds
An In-depth Guide to the Synthetic Avenues of C14H18BrN5O2: A Hypothetical Approach Based on Pyrazolopyrimidine Scaffolds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of a compound with the precise molecular formula C14H18BrN5O2 is not explicitly detailed in publicly accessible scientific literature or chemical databases. This document, therefore, presents a hypothetical, yet chemically sound, synthetic strategy based on established methodologies for the synthesis of structurally related pyrazolo[4,3-d]pyrimidinone cores. The proposed pathway is intended to serve as a technical guide for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction
The molecular formula C14H18BrN5O2 suggests a complex heterocyclic structure, likely containing a nitrogen-rich core, a bromine substituent, and various alkyl or functionalized side chains. Based on a comprehensive analysis of chemical literature, a plausible core scaffold for a molecule of this composition is the pyrazolo[4,3-d]pyrimidinone system. This bicyclic heteroaromatic ring system is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. This guide will outline a potential multi-step synthesis for a representative molecule fitting the target formula, complete with generalized experimental protocols and visual representations of the synthetic workflow.
Proposed Target Molecule and Retrosynthetic Analysis
For the purpose of this guide, we propose the following hypothetical target molecule: 7-bromo-1,6-dimethyl-3-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one . This structure is consistent with the molecular formula C14H18BrN5O2.
A retrosynthetic analysis of this target molecule suggests a convergent synthesis strategy. The core pyrazolo[4,3-d]pyrimidinone scaffold can be constructed from a functionalized pyrazole precursor. The piperidine moiety can be introduced at a late stage of the synthesis.
Hypothetical Synthesis Pathway
The proposed forward synthesis involves the construction of a substituted pyrazole, followed by cyclization to form the pyrazolopyrimidine core, and subsequent functionalization.
Step 1: Synthesis of the Pyrazole Intermediate
The synthesis would commence with the preparation of a suitably substituted pyrazole. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.
Experimental Protocol (General): To a solution of a substituted 1,3-dicarbonyl compound (e.g., a β-ketoester) in a suitable solvent such as ethanol or acetic acid, an equimolar amount of a substituted hydrazine (e.g., methylhydrazine) is added. The reaction mixture is then heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the resulting crude pyrazole is purified by recrystallization or column chromatography.
Step 2: Formation of the Pyrazolopyrimidine Core
The pyrazole intermediate, containing appropriate functional groups (e.g., an amino group and a cyano or ester group), can then be cyclized to form the pyrazolo[4,3-d]pyrimidinone core. This is often achieved by reaction with a one-carbon synthon, such as formamide or urea, under thermal conditions.
Experimental Protocol (General): The substituted aminopyrazole derivative is mixed with an excess of formamide or urea. The mixture is heated to a high temperature (typically 150-200 °C) for several hours. After cooling, the reaction mixture is treated with water to precipitate the crude pyrazolo[4,3-d]pyrimidinone product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 3: Bromination of the Pyrazolopyrimidine Core
Introduction of the bromine atom at the 7-position of the pyrazolo[4,3-d]pyrimidinone core can be achieved using a suitable brominating agent.
Experimental Protocol (General): To a solution of the pyrazolo[4,3-d]pyrimidinone in a solvent like N,N-dimethylformamide (DMF) or acetic acid, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed, and dried.
Step 4: Introduction of the Piperidine Moiety
The final step involves the introduction of the piperidine group. This can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction if a suitable leaving group (e.g., a halogen) is present at the 3-position, or via a palladium-catalyzed cross-coupling reaction. Assuming a precursor with a leaving group at the 3-position, the following protocol can be applied.
Experimental Protocol (General): The 3-halo-pyrazolo[4,3-d]pyrimidinone derivative is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). An excess of 4-aminopiperidine (with the amino group protected if necessary) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography. If a protecting group was used on the piperidine nitrogen, a subsequent deprotection step would be necessary.
Data Presentation
As this is a hypothetical pathway, no quantitative experimental data can be provided. In a research setting, data for each step would be collected and tabulated as follows:
| Step | Reactant(s) | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Substituted 1,3-dicarbonyl, Methylhydrazine | Substituted Pyrazole | 1:1 | Ethanol | 78 | 4 | - | - |
| 2 | Aminopyrazole derivative, Urea | Pyrazolo[4,3-d]pyrimidinone | 1:10 | Neat | 180 | 6 | - | - |
| 3 | Pyrazolo[4,3-d]pyrimidinone, NBS | 7-bromo-pyrazolo[4,3-d]pyrimidinone | 1:1.1 | DMF | 25 | 2 | - | - |
| 4 | 7-bromo-3-halo-pyrazolo[4,3-d]pyrimidinone, 4-aminopiperidine | Target Molecule | 1:2 | DMSO | 140 | 8 | - | - |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
